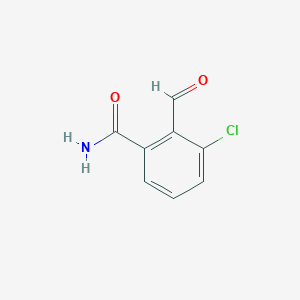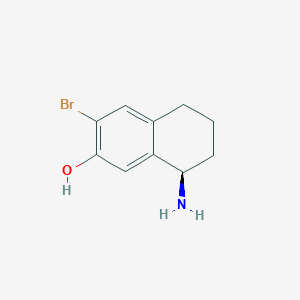
(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H5BCl2N2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid typically involves the reaction of 5,7-dichloro-1,6-naphthyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction generally requires a palladium catalyst, a base, and an appropriate solvent. The reaction conditions are typically mild, making it suitable for various functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins, thereby exerting its biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes critical for the survival of cancer cells or microbes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid is unique due to its specific substitution pattern and boronic acid functionality. This combination allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C8H5BCl2N2O2 |
|---|---|
Poids moléculaire |
242.85 g/mol |
Nom IUPAC |
(5,7-dichloro-1,6-naphthyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H5BCl2N2O2/c10-7-2-6-5(8(11)13-7)1-4(3-12-6)9(14)15/h1-3,14-15H |
Clé InChI |
IFQQSPZXRDIQOL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(N=C(C=C2N=C1)Cl)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



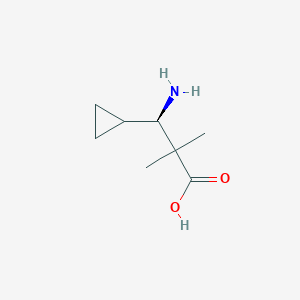
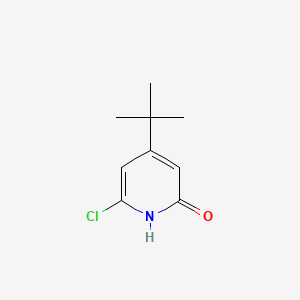
![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)
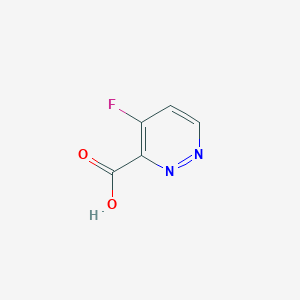
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
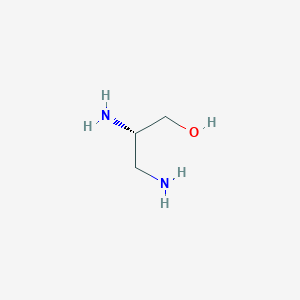
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)

![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)

